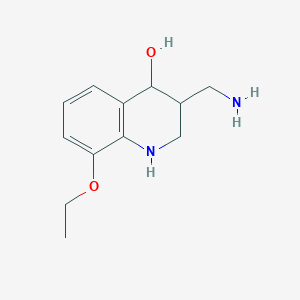

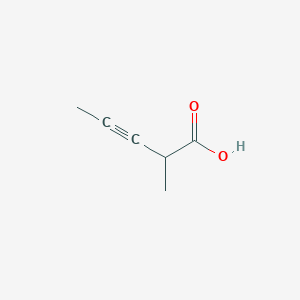

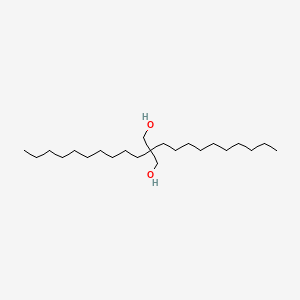

tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

Übersicht

Beschreibung

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, also known as TBTA, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of applications, including bioconjugation, fluorescence labeling, and click chemistry. TBTA is an important tool for researchers who are working in the fields of chemistry, biochemistry, and molecular biology.

Wirkmechanismus

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate acts as a ligand for copper ions, which are essential for the formation of covalent bonds between biomolecules. The copper ions catalyze the reaction between azide-containing molecules and alkyne-containing molecules, resulting in the formation of stable triazole linkages. This compound enhances the efficiency of this reaction by stabilizing the copper ions and increasing their reactivity.

Biochemical and Physiological Effects:

This compound is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used as a reagent in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate has several advantages as a reagent for laboratory experiments. It is easy to synthesize and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations. It is not compatible with all biomolecules, and its effectiveness can be affected by the presence of other compounds in the reaction mixture.

Zukünftige Richtungen

There are many potential future directions for the use of tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate in scientific research. One area of interest is the development of new bioconjugation strategies that use this compound in combination with other reagents. Another area of interest is the development of new fluorescent probes that use this compound as a labeling agent. Additionally, there is ongoing research into the use of this compound in the synthesis of complex molecules for use in drug discovery and other applications.

Conclusion:

This compound is a versatile reagent that is widely used in scientific research. It is an important tool for researchers who are working in the fields of chemistry, biochemistry, and molecular biology. This compound is easy to synthesize, stable, and relatively inexpensive. It has many potential applications in the future, and ongoing research is exploring new ways to use this important reagent.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate is widely used in scientific research as a reagent for bioconjugation and fluorescence labeling. It is often used in conjunction with other reagents, such as copper catalysts and alkyne-containing molecules, to facilitate the formation of covalent bonds between biomolecules. This compound is also used in click chemistry, a powerful tool for the synthesis of complex molecules.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4S)-4-azidooxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIFJYIOJUHWRX-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

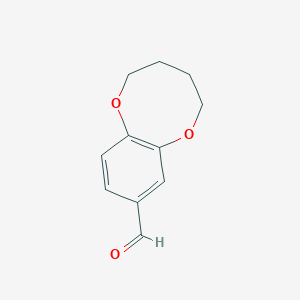

![3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester](/img/structure/B3245603.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B3245641.png)